

population pharmacokinetic analysis of Rucaparib

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Compound Focus: Rucaparib Camsylate

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Rucaparib Clinical Pharmacokinetic Parameters

Parameter	Value & Description	Clinical Implications
	<p> Absorption & Bioavailability Absolute oral bioavailability: 36%. Median Tmax: 1.5 - 6.0 hours (single dose); 1.5 - 4.0 hours (steady state). Food effect (high-fat meal): increases exposure but not clinically significant [1] [2]. Can be administered without regard to meals. The one-compartment model with first-order absorption is appropriate [3]. Distribution Well-distributed [1]. A one-compartment model is often sufficient for PopPK of oral PARP inhibitors [3]. Apparent Volume of Distribution (V/F) is a key parameter to estimate. Metabolism Metabolized by CYP2D6 (primary), and to a lesser extent, CYP1A2 and CYP3A4 [2]. Major metabolite: M324 [4]. CYP2D6 phenotype showed no apparent effect on rucaparib clearance; inclusion as a covariate is likely unnecessary [2]. Metabolite activity may require separate modeling [4]. Elimination Half-life: ~17 hours [2]. Steady-state: achieved after ~1 week of continuous BID dosing [1]. Accumulation ratio: 1.47 to 5.44 (BID dosing) [2]. Supports twice-daily (BID) dosing regimen. Apparent Clearance (CL/F) is a critical parameter for the model. Covariates No clinically significant impact from body weight, BMI, age, race, sex, or mild-to-moderate renal/hepatic impairment [1]. These factors may not need to be included as significant covariates in the PopPK model. </p>	

Protocol for a PopPK Study of Rucaparib

This protocol outlines a framework for conducting a PopPK analysis for rucaparib, based on standard practices and insights from the literature.

Study Design and Data Collection

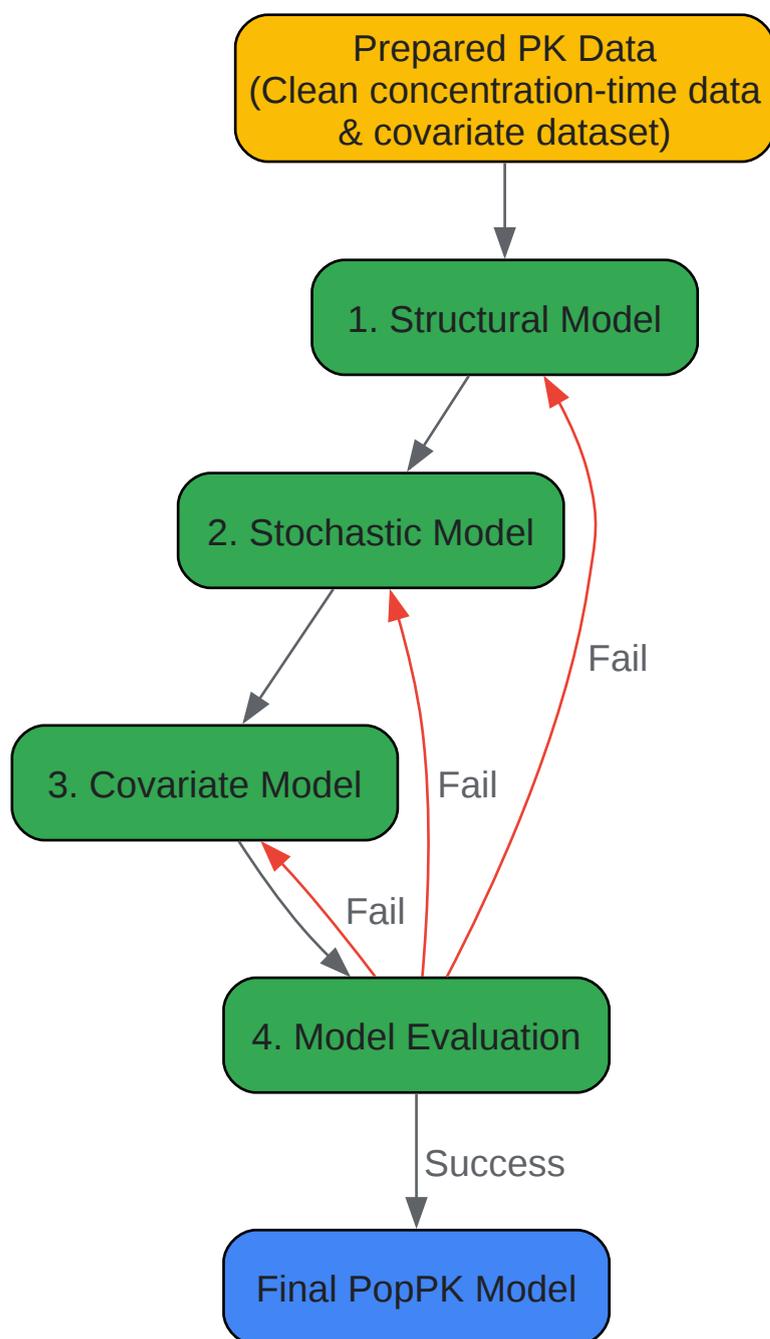
- **Patient Population:** Patients with advanced solid tumors (e.g., ovarian cancer, mCRPC) receiving oral rucaparib at 600 mg BID.
- **Pharmacokinetic Sampling:** Employ a **sparse sampling** design to facilitate clinical feasibility.
 - **Intensive Sampling:** In a subset of patients, collect 6-8 samples per dosing interval at pre-dose, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
 - **Sparse Sampling:** For the majority, collect 2-4 random samples per patient during a dosing interval at steady state.
- **Data Collection:** Record key patient covariates: demographic data, body weight, laboratory values (serum creatinine, liver enzymes), and concomitant medications.

Bioanalytical Methods

- **Technique:** Use a validated **Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)** method.
- **Procedure [2]:**
 - **Sample Preparation:** Isolate rucaparib from plasma (20-50 μ L aliquots) using a 96-well protein precipitation extraction procedure.
 - **Chromatography:** Use a Polaris C18-A column with an isocratic elution.
 - **Mass Spectrometry:** Operate in positive ionization mode with Selected Reaction Monitoring (SRM). Quantify rucaparib using the SRM transition of m/z 324.1 \rightarrow 293.1.

Population PK Modeling Workflow

The following diagram illustrates the iterative process of building and evaluating a PopPK model.



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Key Experimental Considerations for Rucaparib

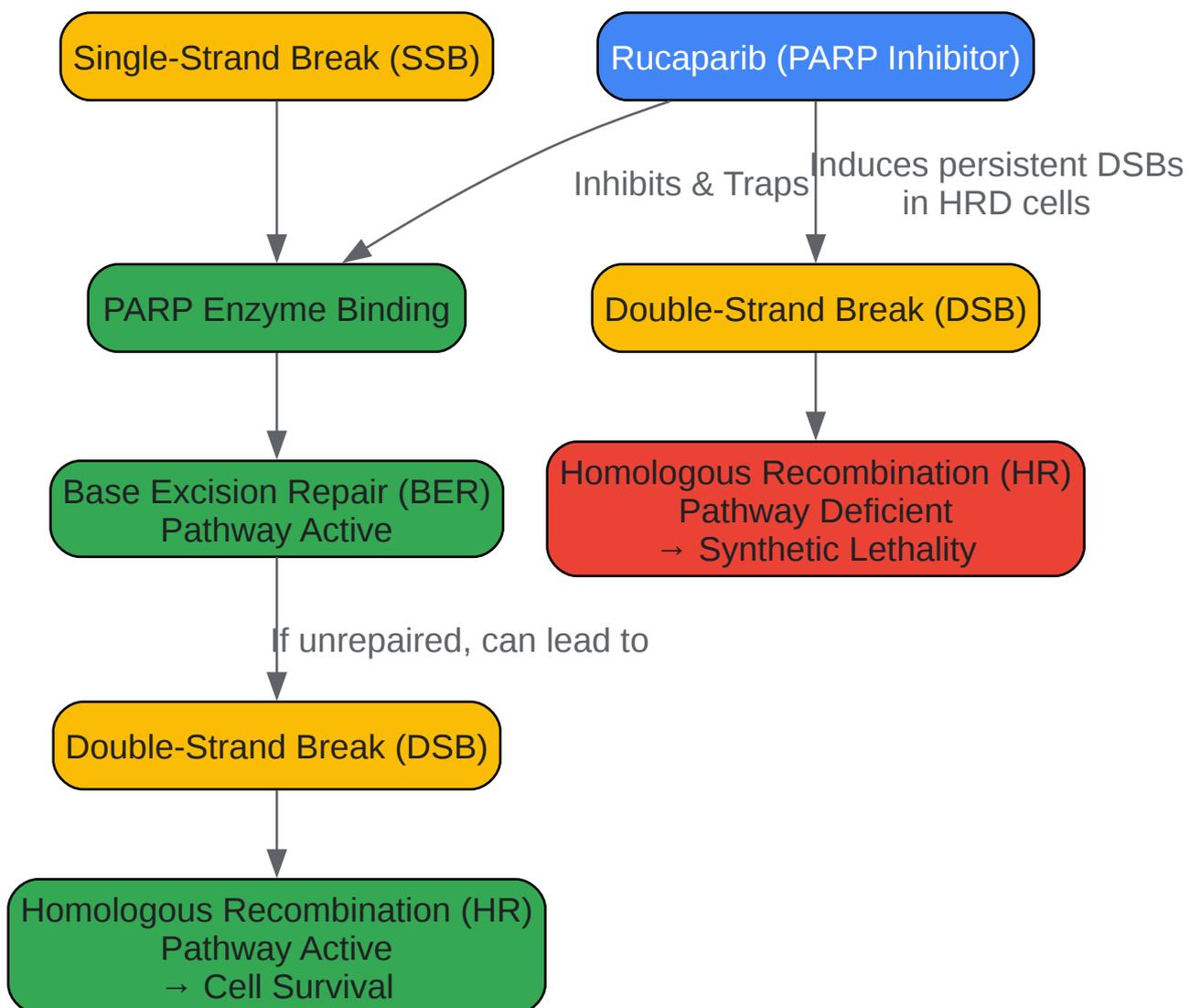
- **Covariate Analysis:** Given the literature, expect that body weight, age, and mild-to-moderate organ dysfunction will not be significant covariates on CL/F or V/F [1]. This should be statistically tested.
- **Metabolite PK:** Consider quantifying the major metabolite **M324** alongside the parent drug, as it may possess distinct biological activities (e.g., PLK2 inhibition) and contribute to overall efficacy or safety

[4].

- **Drug-Drug Interactions (DDI):** Rucaparib is a weak inhibitor of several CYP enzymes and transporters. While no clinically meaningful DDI as a perpetrator were observed [1], concomitant use of strong CYP inducers/inhibitors should be recorded and evaluated as a potential covariate.

Key Pathways and Inhibition Mechanisms

To fully understand the context of a PopPK analysis, it is crucial to consider the drug's mechanism of action. The following diagram illustrates the synthetic lethality induced by PARP inhibition in HRD-positive cells, which is the core pharmacodynamic principle of rucaparib.



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Application Notes for Researchers

- **Model-Informed Drug Development (MIDD):** A validated rucaparib PopPK model can be integrated with pharmacodynamic (efficacy and toxicity) models to simulate outcomes under different scenarios, such as exploring alternative dosing regimens [5].
- **Special Populations:** While mild-to-moderate impairment does not require dose adjustment, the effect of **severe renal or hepatic impairment** on rucaparib PK has not been evaluated and represents a key knowledge gap [1].
- **Focus on Variability:** The primary goal of a PopPK analysis is to identify and quantify sources of inter-individual variability in drug exposure. Even when covariates like weight are not clinically significant, they should be tested to confirm this finding and explain variability.

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